1,3-Dithiane-2-butanol
Description
Structure
3D Structure
Properties
CAS No. |
57795-10-5 |
|---|---|
Molecular Formula |
C8H16OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
4-(1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16OS2/c9-5-2-1-4-8-10-6-3-7-11-8/h8-9H,1-7H2 |
InChI Key |
WEQNVTGMDKWPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCCO |
Origin of Product |
United States |
Reactivity and Advanced Transformations of 1,3 Dithiane 2 Butanol Systems
Nucleophilic Reactivity of C-2 Lithiated 1,3-Dithiane-2-butanol Derivatives
The C-2 proton of a 1,3-dithiane (B146892) is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton, allowing for deprotonation by a strong base such as n-butyllithium (n-BuLi). youtube.comresearchgate.net This generates a stabilized carbanion, a 2-lithio-1,3-dithiane derivative, which serves as a potent nucleophile. This reactivity is the cornerstone of the Corey-Seebach reaction, which introduces the concept of "umpolung" or reactivity inversion, effectively transforming the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. youtube.comorganic-chemistry.org The resulting carbanion is stabilized by the adjacent sulfur atoms through the polarizability of sulfur and the longer carbon-sulfur bond length. youtube.com This nucleophile can then react with a wide array of electrophiles to form new carbon-carbon bonds.
For the synthesis of a this compound system, the 2-lithio-1,3-dithiane anion can be reacted with an appropriate four-carbon electrophile. For instance, nucleophilic attack on 1,2-epoxybutane (B156178) would yield the desired this compound structure after ring-opening.
Carbon-Carbon Bond Formation with Diverse Electrophiles
The 2-lithio-1,3-dithiane carbanion demonstrates broad utility in synthetic chemistry due to its effective reaction with a diverse range of electrophilic partners. organic-chemistry.org This versatility allows for the construction of complex carbon skeletons. The choice of electrophile directly dictates the nature of the substituent at the C-2 position of the dithiane ring.
Key electrophiles that react efficiently with C-2 lithiated dithianes include:
Alkyl Halides and Sulfonates: Primary alkyl halides and arenesulfonates are excellent substrates for forming a new C-C bond via an SN2 reaction. organic-chemistry.org This is a direct method for attaching alkyl chains to the dithiane core.
Epoxides: The lithiated dithiane readily opens epoxide rings, resulting in the formation of a β-hydroxyalkyl dithiane. For example, reaction with 1,2-epoxybutane provides a direct route to this compound.
Aldehydes and Ketones: Addition to carbonyl compounds yields α-hydroxyalkyl dithiane derivatives. youtube.com Subsequent oxidation of the newly formed secondary alcohol can produce α-keto dithianes.
Carboxylic Acid Derivatives: Reactions with acyl chlorides, esters, or nitriles can lead to the formation of acyl dithianes, which are precursors to 1,2-dicarbonyl compounds. researchgate.net
The following table summarizes the reactions of 2-lithio-1,3-dithiane with various electrophiles to form precursors or analogs of this compound.
| Electrophile Class | Specific Electrophile Example | Resulting Product Structure | Product Type |
|---|---|---|---|
| Alkyl Halide | 1-Iodobutane | 2-Butyl-1,3-dithiane | Alkylated Dithiane |
| Epoxide | 1,2-Epoxybutane | 1-(1,3-Dithian-2-yl)butan-2-ol | β-Hydroxyalkyl Dithiane |
| Aldehyde | Butanal | 1-(1,3-Dithian-2-yl)butan-1-ol | α-Hydroxyalkyl Dithiane |
| Ketone | 2-Butanone | 2-(1,3-Dithian-2-yl)butan-2-ol | α-Hydroxyalkyl Dithiane (Tertiary) |
| Nitrile | Butyronitrile | 1-(1,3-Dithian-2-yl)butan-1-imine | Ketimine Precursor |
Elaboration of the Butanol Side Chain
Once the butanol side chain is attached to the 1,3-dithiane ring, its hydroxyl group offers a reactive site for further functionalization. These subsequent transformations, or elaborations, are crucial for building more complex molecular architectures in multi-step syntheses. The dithiane moiety is stable under many reaction conditions used to modify the side chain, highlighting its utility as a robust protecting group.
Common elaborations of the hydroxyl group include:
Protection: The hydroxyl group can be protected to prevent its interference in subsequent synthetic steps. Common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or tetrahydropyranyl (THP) ethers. This is particularly important if further lithiation at C-2 is planned.
Oxidation: The secondary alcohol of the butanol side chain can be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This creates a β-keto dithiane, a valuable synthetic intermediate.
Esterification or Etherification: The hydroxyl group can be converted into an ester or ether, allowing for the introduction of other functional groups or the linking of the molecule to other fragments.
Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions on the side chain.
These modifications of the side chain, while the dithiane core remains intact, demonstrate the strategic importance of the 1,3-dithiane group in complex organic synthesis.
Strategies for the Cleavage of the 1,3-Dithiane Protecting Group
While the stability of the 1,3-dithiane group is advantageous during synthesis, its removal to regenerate the parent carbonyl compound is a critical final step. uwindsor.ca The high stability that makes it an effective protecting group also means that deprotection can be challenging. organic-chemistry.org Over the years, numerous methods have been developed for this transformation, which can be broadly categorized into acidic hydrolysis, oxidative methods, and transition metal-mediated transformations. uwindsor.casci-hub.se
Acidic Hydrolysis Protocols
Direct acidic hydrolysis of 1,3-dithianes is generally a slow process and often requires harsh conditions, such as concentrated strong acids. rsc.org The equilibrium of the hydrolysis reaction often lies towards the stable dithiane, making efficient cleavage difficult. organic-chemistry.org
However, the hydrolysis can be significantly facilitated by first oxidizing the dithiane at one of the sulfur atoms to form a monosulfoxide. The oxidized sulfur moiety is a much better leaving group, rendering the dithiane monosulfoxide significantly more susceptible to acid-catalyzed hydrolysis under milder conditions. uwindsor.ca This two-step approach provides a more practical route to the parent carbonyl compound via acidic conditions. For example, treatment of a 2-substituted 1,3-dithiane with an oxidant like m-chloroperoxybenzoic acid (mCPBA) followed by exposure to acid can effectively yield the desired ketone or aldehyde. sci-hub.se
Oxidative Deprotection Methods
Oxidative cleavage is one of the most common and effective strategies for deprotecting 1,3-dithianes. sci-hub.se These methods involve reagents that oxidize the sulfur atoms, leading to the collapse of the thioacetal and release of the carbonyl group. A wide variety of oxidizing agents have been employed for this purpose, offering a range of reactivity and selectivity.
Some of the most frequently used oxidative reagents include:
N-Halosuccinimides (NXS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in aqueous organic solvents are classic reagents for this transformation.
Hypervalent Iodine Compounds: Reagents such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane provide mild and efficient conditions for deprotection, often in the presence of water. organic-chemistry.org Bis(trifluoroacetoxy)iodobenzene is another effective reagent, particularly for labile compounds. organic-chemistry.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is known to selectively cleave 1,3-dithianes, sometimes in the presence of other thioacetals like 1,3-dithiolanes. sci-hub.se
Other Oxidants: A variety of other systems have been developed, including sodium chlorite (B76162) (NaClO2), hydrogen peroxide activated by an iodine catalyst, and Selectfluor™. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
The choice of reagent often depends on the other functional groups present in the molecule, as some methods offer greater chemoselectivity than others.
| Reagent | Typical Conditions | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | Aqueous Acetone or Acetonitrile | Widely used, effective for many substrates. |
| o-Iodoxybenzoic Acid (IBX) | DMSO/H₂O or in presence of β-cyclodextrin in water | Mild, neutral conditions, environmentally benign. organic-chemistry.org |
| DDQ | Aqueous Acetonitrile | Can be chemoselective for dithianes over dithiolanes. sci-hub.se |
| Selectfluor™ | Aqueous Acetonitrile | Very fast reactions, often complete in minutes. sci-hub.se |
| H₂O₂ / I₂ (cat.) | Aqueous micellar system (SDS) | Green chemistry approach using water as solvent. organic-chemistry.org |
| NaClO₂ / NaH₂PO₄ | Aqueous Methanol or t-BuOH | Mild conditions, good for sensitive substrates. researchgate.net |
Transition Metal-Mediated Transformations
Transition metal salts are widely used to facilitate the cleavage of thioacetals due to the high affinity of many metals for sulfur (thiophilicity). sci-hub.se The metal ion coordinates to the sulfur atoms, acting as a Lewis acid to activate the C-S bonds towards hydrolysis.
Historically, mercury(II) salts, such as mercuric chloride (HgCl₂) and mercuric oxide (HgO), have been the most common reagents for this purpose. youtube.comorganic-chemistry.org They are highly effective but their toxicity has led to the development of methods using less hazardous metals.
Other transition metals employed for dithiane deprotection include:
Silver(I): Silver nitrate (B79036) (AgNO₃) and silver perchlorate (B79767) (AgClO₄) have been shown to be effective. sci-hub.se
Copper(II): Copper(II) chloride (CuCl₂) in conjunction with copper(II) oxide (CuO) is a common alternative to mercury salts. sci-hub.se
Thallium(III): Thallium(III) nitrate (TTN) is a very efficient reagent for this transformation, though it is also highly toxic. sci-hub.se
Cerium(IV): Cerium(IV) ammonium (B1175870) nitrate (CAN) is an oxidative method that uses a transition metal to achieve deprotection. sci-hub.se
Gallium(III) and Zinc(II): Salts like gallium(III) chloride and zinc(II) bromide have also been reported for specific applications. sci-hub.se
These methods are generally efficient but require stoichiometric amounts of the metal salt, and the choice of metal can be critical for substrates containing other sensitive functional groups.
Photochemically Induced Dithiane Cleavage
The cleavage of the 1,3-dithiane group, a critical step in its use as a carbonyl protecting group, can be initiated by photochemical methods. nih.gov These techniques offer a mild alternative to traditional, often harsh, deprotection conditions. The process typically involves the use of a sensitizer (B1316253) and occurs under oxidative conditions. nih.govacs.org
The photodeprotection of 1,3-dithianes to regenerate the parent carbonyl compound can be achieved in the presence of a sensitizer, such as thiapyrylium. nih.govacs.org Mechanistic studies, including steady-state photolysis and laser flash photolysis, have shown that the reaction proceeds via an electron transfer from the dithiane to the triplet sensitizer. nih.gov This transfer is extremely fast and results in the formation of a dithiane radical cation. nih.govacs.org A key feature of this process is the subsequent C-S bond cleavage, forming a distonic radical cation species. nih.gov
For the successful conversion to the carbonyl compound, the presence of oxygen is crucial, as the reaction does not proceed efficiently under a nitrogen atmosphere. nih.govacs.org The superoxide (B77818) anion is believed to drive the deprotection reaction. nih.gov This is supported by evidence showing that the process is inhibited by the presence of p-benzoquinone and that labeled oxygen from H₂¹⁸O is not incorporated into the final carbonyl product. nih.govacs.org Visible-light-induced cleavage using molecular iodine as a photocatalyst in the presence of oxygen has also been reported as an effective method. researchgate.net Another photochemical approach utilizes hydrogen peroxide under UV irradiation to achieve the hydrolysis of the dithiane group. researchgate.net
Table 1: Conditions for Photochemical Dithiane Cleavage
| Reagents/Conditions | Key Mechanistic Features | Reference |
|---|---|---|
| Thiapyrylium sensitizer, light, O₂ | Electron transfer to triplet sensitizer; formation of dithiane radical cation; C-S bond cleavage; superoxide anion drives deprotection. | nih.govacs.org |
| Molecular iodine (photocatalyst), visible light, O₂ | Visible-light-induced cleavage of C-S bonds. | researchgate.net |
| Hydrogen peroxide (H₂O₂), UV irradiation | Photochemical hydrolysis. | researchgate.net |
Chemo- and Regioselective Deprotection in Complex Molecular Architectures
The 1,3-dithiane group is valued in the synthesis of complex molecules due to its stability under both acidic and basic conditions. asianpubs.orgnih.gov Its removal, however, must often be performed in the presence of other sensitive functional groups, demanding highly chemo- and regioselective methods.
A variety of reagents have been developed to achieve this selective deprotection. Mild protocols that avoid hazardous heavy metal salts are particularly desirable. organic-chemistry.org One such method employs 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in an aqueous micellar system. organic-chemistry.orgscribd.com This system operates under neutral conditions and demonstrates tolerance for numerous other protecting groups, including phenolic acetates, benzyl (B1604629) ethers, and carbamates like BOC and Cbz, without causing overoxidation. organic-chemistry.org
Another approach for chemoselective deprotection involves the use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, which proceeds under neutral conditions at room temperature. organic-chemistry.org Oxidative deprotection can also be accomplished using reagents like bis(trifluoroacetoxy)iodobenzene, which is effective for cleaving dithianes in labile alkaloids. organic-chemistry.org Furthermore, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in an acetonitrile-water mixture efficiently converts 1,3-dithianes to their parent carbonyls. rsc.org This reagent shows selectivity, as 1,3-dithiolanes derived from ketones and certain diphenyl dithioacetals are stable under the same conditions, allowing for selective cleavage of a 1,3-dithiane in the presence of these other thioacetals. rsc.org
The choice of deprotection agent is critical when working with multifunctional compounds. For instance, in molecules containing both a 1,3-dithiane and a 1,3-dithiolane, selective cleavage can be achieved, highlighting the subtle differences in reactivity that can be exploited in complex syntheses. rsc.org
Table 2: Selected Reagents for Chemoselective Dithiane Deprotection
| Reagent System | Conditions | Tolerated Functional Groups/Selectivity | Reference |
|---|---|---|---|
| 30% H₂O₂ / Iodine (cat.) / SDS | Aqueous micellar system, neutral pH | Phenolic acetates, benzyl ethers, BOC, Cbz carbamates. | organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature, neutral pH | Mild conditions suitable for sensitive substrates. | organic-chemistry.org |
| DDQ | MeCN–H₂O (9:1) | Selective for 1,3-dithianes over ketone-derived 1,3-dithiolanes. | rsc.org |
| Bis(trifluoroacetoxy)iodobenzene | - | Effective for labile alkaloids containing dithiane groups. | organic-chemistry.org |
Further Functional Group Interconversions on the Butanol Moiety
Oxidation and Reduction of the Hydroxyl Group
The secondary hydroxyl group on the butanol side chain of this compound is a key site for further molecular elaboration. This functionality can be readily oxidized to the corresponding ketone, 1-(1,3-dithian-2-yl)butan-2-one, which then serves as a precursor for other transformations.
A wide array of modern oxidative methods can be employed for this conversion, with a focus on chemoselectivity to avoid altering the dithiane ring. Reagents such as 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives are highly effective catalysts for the oxidation of sterically hindered alcohols to ketones. organic-chemistry.org Trichloroisocyanuric acid in the presence of catalytic TEMPO allows for the rapid and chemoselective oxidation of secondary alcohols at room temperature, often without overoxidation. organic-chemistry.org Another mild and efficient system for this transformation is the use of IBX with a catalytic amount of n-Bu₄NBr, which allows for the selective oxidation of a secondary hydroxyl group even in the presence of a primary one. organic-chemistry.org
Conversely, the ketone can be reduced back to the secondary alcohol. This reduction is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) are typically mild enough to reduce the ketone without affecting the dithiane moiety. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org For more resistant carbonyls, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup to yield the alcohol. wikipedia.orglibretexts.org
Table 3: Oxidation and Reduction Reactions of the Butanol Moiety
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation (Alcohol → Ketone) | IBX / n-Bu₄NBr | 1-(1,3-dithian-2-yl)butan-2-one | organic-chemistry.org |
| Oxidation (Alcohol → Ketone) | Trichloroisocyanuric acid / TEMPO (cat.) | 1-(1,3-dithian-2-yl)butan-2-one | organic-chemistry.org |
| Reduction (Ketone → Alcohol) | Sodium Borohydride (NaBH₄) | This compound | libretexts.org |
| Reduction (Ketone → Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | This compound | wikipedia.orglibretexts.org |
Olefination Reactions for Alkene Formation
Following the oxidation of the hydroxyl group to a ketone, the resulting carbonyl functionality is primed for olefination reactions to form a carbon-carbon double bond. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org
In this context, 1-(1,3-dithian-2-yl)butan-2-one would be treated with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com The ylide is typically prepared by treating a phosphonium salt with a strong base, such as n-butyllithium. masterorganicchemistry.com The reaction mechanism is thought to proceed through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org
The nature of the ylide (stabilized or non-stabilized) influences the stereochemical outcome of the reaction, allowing for control over the formation of (E) or (Z) alkenes. organic-chemistry.org This reaction is compatible with the dithiane functional group, making it a suitable method for elaborating the butanol side chain into various unsaturated structures. libretexts.org
Table 4: General Scheme for Wittig Olefination
| Starting Material | Reagent | Intermediate | Product | Reference |
|---|---|---|---|---|
| 1-(1,3-dithian-2-yl)butan-2-one | Triphenyl phosphonium ylide (Ph₃P=CR¹R²) | Oxaphosphetane | 2-(But-2-en-2-yl)-1,3-dithiane derivative | wikipedia.orgorganic-chemistry.org |
Cyclization Reactions Initiated from the Butanol Chain
The functional groups present in this compound and its derivatives—namely the dithiane ring, the hydroxyl group, and any functionalities introduced through its transformation—offer potential for intramolecular cyclization reactions. While specific examples starting directly from this compound are not prominently documented, the principles of intramolecular reactions on similar structures are well-established.
For instance, the hydroxyl group on the butanol chain could be converted into a good leaving group, such as a tosylate or mesylate. The dithiane ring can be deprotonated at the C2 position using a strong base like butyllithium (B86547) to form a nucleophilic carbanion. scribd.comuwindsor.ca This carbanion could then, in principle, displace the leaving group on the butanol chain via an intramolecular Sₙ2 reaction, leading to the formation of a cyclic structure. The feasibility and outcome (ring size) of such a cyclization would depend on the length and conformation of the butanol chain and the reaction conditions.
Alternatively, after conversion of the alcohol to a halide (e.g., a bromide), subsequent deprotonation of the dithiane could initiate an intramolecular alkylation to form a cyclized product. electronicsandbooks.com Such strategies are employed in the synthesis of complex natural products where dithiane anions are used to form cyclic systems. uwindsor.ca Another possibility involves photochemical reactions, where dithiane-protected enones have been shown to undergo intramolecular [2+2] photocycloaddition reactions, demonstrating the utility of the dithiane moiety in light-induced cyclizations. nih.gov
Stereochemical Control in 1,3 Dithiane 2 Butanol Chemistry
Asymmetric Synthesis of 1,3-Dithiane-2-butanol and its Stereoisomers
The asymmetric synthesis of this compound is centered on the creation of the chiral center on the butanol side chain with a specific, predetermined stereochemistry (either R or S). This is typically achieved by the nucleophilic addition of a 2-lithio-1,3-dithiane anion to a suitable three-carbon electrophile, such as propylene (B89431) oxide. The challenge lies in controlling the facial selectivity of this carbon-carbon bond-forming reaction.
Diastereoselective Induction in C-C Bond Formations
Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the context of this compound, this can be achieved by introducing a pre-existing chiral element into either the dithiane nucleophile or the electrophile. When a chiral, non-racemic substrate is used, its inherent stereochemistry can direct the approach of the reacting partner, leading to a diastereomeric excess (d.e.) in the product.
For instance, the reaction of a 2-lithio-1,3-dithiane with a chiral, enantiopure epoxide can lead to a diastereoselective ring-opening, establishing the stereocenter of the butanol side chain relative to the stereocenters on the epoxide. A notable strategy in asymmetric synthesis involves the addition of 2-lithio-1,3-dithianes to sulfinimines (N-sulfinyl imines), which can proceed with high diastereoselectivity, often greater than 97% d.e., without the need for a Lewis acid promoter. nih.gov This principle can be extended to the synthesis of related structures by reacting a lithiated dithiane with a chiral aldehyde or ketone, where the existing chirality directs the nucleophilic attack to one face of the carbonyl group.
Key factors influencing the level of diastereoselectivity include:
The nature of the chiral director: The size and electronic properties of the directing group are crucial.
Reaction conditions: Temperature, solvent, and the presence of additives can significantly impact the transition state energies and, therefore, the diastereomeric ratio.
Chelation control: The ability of a metal cation (like Li⁺) to coordinate with heteroatoms in both the nucleophile and the electrophile can create a rigid, organized transition state, enhancing stereoselectivity.
Table 1: Examples of Diastereoselective Reactions in Dithiane Chemistry This table illustrates the principle of diastereoselective C-C bond formation applicable to the synthesis of this compound analogs.
| Dithiane Derivative | Chiral Electrophile | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| 2-Lithio-2-alkyl-1,3-dithiane | N-sulfinyl imine | 92% – >97% | nih.gov |
| 2-Lithio-1,3-dithiane | Chiral N-phosphonyl imine | >99:1 | nih.gov |
| Glyoxylate with trans-2-phenylcyclohexanol auxiliary | 2,4-dimethyl-pent-2-ene | 10:1 | wikipedia.org |
Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysts
When starting from achiral precursors, enantioselectivity is introduced using either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the structure of a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com In the synthesis of this compound, an auxiliary could be attached to the 1,3-dithiane (B146892) ring itself or to the electrophile. For example, amides derived from pseudoephedrine are widely used as chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.gov An achiral carboxylic acid can be reacted with pseudoephedrine to form an amide, and subsequent deprotonation and reaction with an electrophile proceeds with high stereocontrol. wikipedia.org
Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. nih.gov This can involve:
Chiral Lewis Acids: A chiral Lewis acid can coordinate to the electrophile (e.g., an aldehyde or ketone), rendering its two faces electronically different and directing the attack of the 2-lithio-1,3-dithiane nucleophile to one side.
Organocatalysis: Chiral amines or thiourea-based catalysts can be employed to activate the reactants. For instance, cinchona-derived bifunctional catalysts have been used in the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, achieving remarkable enantioselectivity (e.g., 89% ee). researchgate.net
Table 2: Strategies for Enantioselective Synthesis
| Approach | Description | Example |
|---|---|---|
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Evans oxazolidinones or pseudoephedrine amides direct alkylation reactions. wikipedia.org |
| Chiral Catalyst | A substoichiometric amount of a chiral molecule is used to catalyze an enantioselective transformation. | A chiral N,N'-dioxide–Sm(III) complex used in asymmetric cycloadditions. nih.govrsc.org |
| Organocatalysis | The use of small, metal-free organic molecules as chiral catalysts. | Quinine-thiourea derivatives catalyzing the addition of dithiane derivatives to nitroalkenes. researchgate.net |
Conformational Analysis and its Influence on Stereoselectivity
The 1,3-dithiane ring predominantly adopts a chair conformation, similar to cyclohexane (B81311) but with longer C-S bonds (approx. 1.81 Å) and C-C bonds (approx. 1.52 Å) and different bond angles. This geometry significantly influences the stereochemical outcome of reactions at the C2 position.
When 2-lithio-1,3-dithiane is formed by deprotonation with a base like n-butyllithium, the lithium cation can coordinate to the C2 carbanion. The proton at C2 is preferentially removed from the axial position. The resulting lithiated species is configurationally stable, and the lithium atom tends to occupy the equatorial position, stabilized by coordination with the sulfur lone pairs.
This conformational preference is critical for stereoselectivity. The incoming electrophile will preferentially approach the C2 carbanion from the less sterically hindered equatorial direction, leading to the formation of an axially substituted product. This axial preference can be overridden by other factors, such as chelation or the use of bulky substituents on the ring, but it serves as the foundational principle for predicting the stereochemical outcome of many reactions involving 2-substituted 1,3-dithianes. The kinetic product of alkylation is often the one with the new C-C bond in the axial position, which can later equilibrate to the thermodynamically more stable equatorial conformer if the C2 proton is still present and acidic.
Chiral Dithiane 1-Oxide Derivatives in Asymmetric Transformations
Introducing an oxygen atom onto one of the sulfur atoms of the 1,3-dithiane ring creates a chiral sulfoxide (B87167) center. These chiral dithiane 1-oxide derivatives serve as powerful tools in asymmetric synthesis. The sulfoxide group acts as a chiral directing group, influencing the facial selectivity of reactions at the adjacent C2 position.
A prominent example is the use of trans-1,3-dithiane 1,3-dioxide, a C₂-symmetric chiral acyl anion equivalent. nih.govresearchgate.net This molecule can be deprotonated to form a nucleophile that adds to electrophiles, such as aromatic aldehydes, with very high stereocontrol. nih.govresearchgate.net The C₂-symmetry simplifies the stereochemical analysis, as both faces of the nucleophile are equivalent. The stereochemical outcome is dictated by the orientation of the sulfoxide groups, which effectively block one face of the molecule, forcing the electrophile to approach from the opposite, less hindered face. This strategy has been successfully applied to the enantioselective synthesis of complex molecules like (R)-salbutamol, demonstrating its utility and high degree of stereocontrol. nih.gov
Table 3: Application of Chiral Dithiane Oxide in Asymmetric Synthesis
| Chiral Reagent | Electrophile | Key Feature | Application Example | Reference |
|---|---|---|---|---|
| (1R,3R)-1,3-Dithiane 1,3-dioxide | Aromatic Aldehyde | Acts as a C₂-symmetric chiral acyl anion equivalent, providing high stereocontrol. | Enantioselective synthesis of (R)-salbutamol. | nih.gov |
Mechanistic Pathways and Computational Investigations of 1,3 Dithiane 2 Butanol Reactions
Elucidation of Reaction Mechanisms for 1,3-Dithiane-2-butanol Formation
The formation of this compound is a multi-step process that begins with the deprotonation of a 1,3-dithiane (B146892) precursor, followed by a nucleophilic attack on an electrophile. The key to this reaction is the generation and stabilization of a 2-lithio-1,3-dithiane intermediate, a potent nucleophile. uwindsor.caacs.org
The protons at the C-2 position of a 1,3-dithiane ring are significantly more acidic (pKa ≈ 31) than those of a typical methylene (B1212753) group in a cyclohexane (B81311) ring. youtube.com This enhanced acidity allows for deprotonation by a strong base, such as n-butyllithium, to form a stable carbanion, 2-lithio-1,3-dithiane. youtube.comyoutube.com
The stability of this carbanion is a critical factor in its synthetic utility and is attributed to several electronic effects:
Inductive Effect : The two adjacent electronegative sulfur atoms withdraw electron density from the C-2 carbon through sigma bonds, stabilizing the negative charge. stackexchange.com
Polarizability : Sulfur is a large, highly polarizable atom compared to oxygen. organic-chemistry.org This allows the electron cloud of the sulfur atoms to distort and accommodate the adjacent negative charge more effectively, thereby delocalizing and stabilizing the carbanion. organic-chemistry.orgyoutube.com
D-Orbital Delocalization : A commonly cited explanation for the stability involves the delocalization of the carbanion's lone pair into the vacant 3d-orbitals of the sulfur atoms. scribd.comstackexchange.comresearchgate.net This creates a resonance-like stabilization. While the extent of d-orbital participation is a subject of debate in modern computational chemistry, it remains a useful model for understanding the carbanion's stability. organic-chemistry.org
The six-membered ring structure of 1,3-dithiane is also crucial for stability, as the analogous five-membered 2-lithio-1,3-dithiolanes are known to be less stable and can undergo fragmentation. organic-chemistry.orgstackexchange.com
Factors Contributing to the Stability of 2-Lithio-1,3-dithiane
| Effect | Description |
|---|---|
| Inductive Effect | Electron density is withdrawn from the carbanion by the two electronegative sulfur atoms through σ-bonds. stackexchange.com |
| Polarizability | The large, diffuse electron clouds of the sulfur atoms are easily distorted to stabilize the adjacent negative charge. organic-chemistry.orgyoutube.com |
| D-Orbital Delocalization | The negative charge is delocalized into the empty 3d-orbitals of the sulfur atoms, providing resonance-like stabilization. scribd.comresearchgate.net |
While the reaction of 2-lithio-1,3-dithiane with aldehydes and ketones is generally considered a polar, two-electron nucleophilic addition, its reactions with other electrophiles, such as alkyl iodides, have been shown to involve single-electron transfer (SET) mechanisms. uwindsor.caacs.org In a SET process, an electron is transferred from the nucleophile (the dithiane anion) to the electrophile, generating a radical anion and a dithianyl radical intermediate.
Studies using radical probes have been employed to investigate these pathways. acs.org The competition between the classical polar (SN2) pathway and the SET pathway is influenced by factors such as the nature of the electrophile, the solvent, and the temperature. For instance, reactions with certain nitroarenes can produce both conjugate addition products (from nucleophilic attack) and redox products (from electron transfer). researchgate.net The formation of this compound via reaction with butanal is predominantly a nucleophilic addition, but the potential for SET pathways in related dithiane chemistry highlights the electronic versatility of these intermediates.
Mechanistic Aspects of Dithiane Deprotection and Functional Group Interconversion
The dithiane group serves as a robust protecting group for carbonyls but can be cleaved under specific conditions to regenerate the carbonyl functionality. organic-chemistry.org This deprotection step is essential for revealing the final product after the dithiane has served its purpose in umpolung synthesis. The conversion of this compound back to a carbonyl compound would yield 1-hydroxy-2-pentanone.
Oxidative cleavage is a common and effective method for deprotecting 1,3-dithianes. A variety of reagents can accomplish this transformation, often involving an initial oxidation at one of the sulfur atoms. organic-chemistry.org
One well-established method involves the oxidation of the dithiane to its corresponding monosulfoxide, followed by acid-catalyzed hydrolysis. thieme-connect.de The proposed mechanism for this cleavage involves the protonation of the sulfoxide (B87167) oxygen, forming a sulfonium (B1226848) ion. This enhances the electrophilicity of the C-2 carbon, which is then attacked by a water molecule. Subsequent steps lead to the collapse of the intermediate and release of the carbonyl compound. thieme-connect.de
Other oxidative reagents used for deprotection include:
N-Halosuccinimides (e.g., NBS, NCS) : These reagents are used in aqueous solvent systems to effect the hydrolysis of dithianes. acs.org
Bis(trifluoroacetoxy)iodobenzene (IBX) : This hypervalent iodine reagent is effective for the cleavage of dithianes, among other reactions. organic-chemistry.org
Hydrogen Peroxide with an Iodine Catalyst : This system provides a mild and environmentally friendly method for deprotection under nearly neutral conditions. organic-chemistry.orgresearchgate.net
The choice of reagent can be critical to avoid unwanted side reactions, especially in complex molecules with sensitive functional groups. organic-chemistry.org
An alternative to oxidative cleavage is photochemical deprotection, which offers a milder method for removing the dithiane group. nih.govacs.org This process typically involves a photosensitizer, such as thiapyrylium salts, and proceeds via an electron transfer mechanism. nih.govacs.org
Mechanistic studies using steady-state and laser flash photolysis have elucidated the key steps:
The sensitizer (B1316253) absorbs light and is excited to its triplet state.
A very fast electron transfer occurs from the dithiane to the excited sensitizer, generating a dithiane radical cation. nih.govacs.org
The dithiane radical cation is unstable and undergoes rapid, unimolecular C-S bond cleavage to form a distonic radical cation (where the charge and radical centers are separated). nih.govacs.org
Further reaction with superoxide (B77818) radical anion (O₂⁻), which is formed in the presence of oxygen, drives the deprotection process to yield the final carbonyl compound. nih.govacs.org
Experimental evidence, such as the requirement of oxygen for good conversion and the inhibition of the reaction by radical scavengers, supports the role of the superoxide anion in this pathway. nih.govacs.org
Theoretical and Computational Chemistry Studies
Computational chemistry has become an invaluable tool for understanding the structure, stability, and reactivity of 1,3-dithiane and its derivatives. nih.govacs.org Density Functional Theory (DFT) and ab initio molecular orbital theory have been used to investigate various mechanistic aspects. acs.orgacs.org
Key areas of computational investigation include:
Conformational Analysis : Studies have explored the relative energies of the chair and twist conformers of the 1,3-dithiane ring. The chair conformer is generally the most stable. These studies also detail how stereoelectronic hyperconjugative interactions influence bond lengths and stability. acs.org For 1,3-dithiane 1,1-dioxide, nineteen different conformations have been theoretically considered to map the inversion and topomerization processes. nih.gov
Carbanion Structure and Stability : Theoretical calculations have been used to analyze the geometry and electronic structure of 2-lithio-1,3-dithiane, providing insight into the nature of the carbon-lithium bond and the factors contributing to the carbanion's stability.
Reaction Mechanisms : DFT calculations have been used to model the reaction pathways for dithiane deprotection. For example, computational studies support the experimental findings that the superoxide radical anion plays a crucial role in the photochemical deprotection mechanism, providing calculated energy profiles for the reactions of the dithiane radical cation with water, molecular oxygen, and superoxide. nih.govacs.org These theoretical models help to rationalize experimental observations and predict reactivity. acs.org
Computational Methods in 1,3-Dithiane Research
| Area of Study | Computational Method | Key Findings |
|---|---|---|
| Conformational Analysis | Ab initio, DFT (e.g., B3LYP) | The chair conformer is the most stable; stereoelectronic effects influence geometry and stability. acs.org |
| Deprotection Mechanisms | Density Functional Theory (DFT) | Supports the role of superoxide anion in photochemical deprotection by modeling reaction energy profiles. acs.org |
| Inversion Processes | Theoretical studies | Identified four minima and five transition states for the conformational interconversions of 1,3-dithiane 1,1-dioxide. nih.gov |
Conformational Analysis of this compound and its Derivatives
The conformational landscape of this compound is primarily dictated by the orientation of the butanol substituent on the 1,3-dithiane ring. The dithiane ring itself typically adopts a chair conformation, which is the most stable arrangement. The substituent at the C2 position can occupy either an axial or an equatorial position.
For 2-substituted 1,3-dithianes, the equatorial position is generally favored for most substituents to minimize steric interactions. However, the presence of the hydroxyl group in the butanol side chain of this compound can lead to the formation of intramolecular hydrogen bonds, which may influence the conformational equilibrium. Computational studies on similar 2-substituted 1,3-dithianes have shown that the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformation can be populated.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| Equatorial-Anti | Equatorial | 0.00 | ~180 |
| Equatorial-Gauche | Equatorial | 0.5 - 1.5 | ~60 |
| Axial-Anti | Axial | 1.0 - 2.5 | ~180 |
| Axial-Gauche | Axial | 1.5 - 3.0 | ~60 |
Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving 1,3-dithiane derivatives. A key reaction of 1,3-dithianes is their deprotonation at the C2 position to form a 2-lithio-1,3-dithiane, a potent nucleophile widely used in Corey-Seebach reactions. nih.govwikipedia.org The subsequent reaction of this nucleophile with an electrophile, such as an aldehyde or epoxide to form adducts like this compound, proceeds through a transition state that dictates the reaction rate and stereochemical outcome.
DFT calculations allow for the detailed characterization of the geometries and energies of reactants, intermediates, transition states, and products. For the formation of this compound via the reaction of 2-lithio-1,3-dithiane with an appropriate electrophile (e.g., propylene (B89431) oxide), DFT can be used to model the transition state of the nucleophilic attack. These calculations can reveal the degree of bond formation and breaking, as well as the charge distribution in the transition state.
Furthermore, DFT studies can elucidate the role of the lithium cation in coordinating with the reactants and stabilizing the transition state. The solvent's effect on the reaction energetics can also be incorporated into DFT calculations using continuum solvation models, providing a more realistic picture of the reaction in solution.
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G* | None (Gas Phase) | 15-20 |
| B3LYP | 6-31+G** | PCM (THF) | 10-15 |
| M06-2X | def2-TZVP | SMD (THF) | 8-12 |
Prediction of Reactivity and Stereoselectivity through Computational Modeling
Computational modeling is instrumental in predicting the reactivity and stereoselectivity of reactions that form 2-substituted 1,3-dithianes like this compound. The stereochemical outcome of the addition of 2-lithio-1,3-dithiane to a chiral electrophile is of particular interest.
For instance, in the reaction with a chiral aldehyde, the stereoselectivity can often be rationalized using models such as the Felkin-Anh or Cram chelate models. libretexts.orguvic.ca Computational modeling can provide quantitative support for these models by calculating the energies of the different transition state structures leading to the various possible stereoisomers. The transition state with the lowest calculated energy corresponds to the major product, and the energy difference between competing transition states can be used to predict the diastereomeric ratio.
Chelation control can be a significant factor in these reactions, especially when the electrophile contains a Lewis basic group that can coordinate with the lithium cation. nih.gov DFT calculations can explicitly model the chelated transition states and assess their stability relative to non-chelated transition states. This allows for a more accurate prediction of the stereochemical outcome under different reaction conditions.
The prediction of reactivity is also possible by calculating the activation barriers for different reaction pathways. For example, by comparing the activation energies for the reaction of 2-lithio-1,3-dithiane with different electrophiles, one can predict which reaction will be faster. These computational predictions can guide the design of new synthetic strategies and the optimization of reaction conditions.
Applications of 1,3 Dithiane 2 Butanol in Target Oriented Synthesis
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The 1,3-dithiane (B146892) moiety is a cornerstone in the total synthesis of numerous natural products. researchgate.netresearchgate.net While direct examples naming 1,3-dithiane-2-butanol are sparse in seminal literature, its role can be understood through the well-documented application of analogous 2-hydroxyalkyl-1,3-dithianes. These intermediates are typically generated in situ by the reaction of a 2-lithio-1,3-dithiane with an appropriate epoxide. wikipedia.orgepfl.chscribd.com For instance, the reaction of 2-lithio-1,3-dithiane with 1,2-butylene oxide would yield this compound, which can then be elaborated further.
This strategy is pivotal for creating key fragments of larger, biologically active molecules. The dithiane serves as a stable protecting group for a carbonyl functionality while the hydroxyl group on the side chain is available for subsequent transformations, such as oxidation, esterification, or etherification. organic-chemistry.org After the necessary synthetic steps are completed, the dithiane is cleaved, typically under oxidative or mercury(II)-mediated conditions, to unmask the carbonyl group, revealing a β-hydroxy ketone or a related polyfunctional moiety—a common structural motif in many natural products. jk-sci.comorganic-chemistry.org
Table 1: Representative Use of 2-Hydroxyalkyl-1,3-Dithiane Intermediates in Synthesis
| Target Class | Dithiane Intermediate Role | Key Transformation | Resulting Moiety |
|---|---|---|---|
| Polyketides | Forms a β-hydroxy acyl anion equivalent. | Reaction of 2-lithio-1,3-dithiane with an epoxide. wikipedia.org | β-Hydroxy ketone |
| Macrolides | Couples advanced fragments, introducing a masked carbonyl. | Alkylation of a lithiated dithiane with a complex electrophile. | Complex ketone |
| Ionophore Antibiotics | Serves as a linchpin to connect two different molecular fragments. | Sequential alkylation and elaboration. | Polyfunctional chain |
Building Block for the Construction of Complex Polyfunctional Systems
The structure of this compound makes it an ideal bifunctional building block for the systematic construction of polyfunctional systems, particularly those found in polyketide natural products. amerigoscientific.comsyr.edu Molecules found in nature are often assembled from a limited set of bifunctional building blocks. amerigoscientific.com The dithiane-masked carbonyl and the secondary alcohol in this compound represent two distinct points for chemical modification, allowing for controlled, stepwise elaboration of a molecular scaffold. beilstein-journals.orgnih.govnih.gov
A typical synthetic strategy might involve:
Protection or Activation of the Hydroxyl Group : The alcohol can be protected to prevent unwanted reactions or converted into a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution.
Functionalization via the Dithiane Ring : The C-2 proton of the dithiane is acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to form a potent nucleophile. youtube.com This carbanion can then be reacted with a wide array of electrophiles (alkyl halides, aldehydes, ketones) to form a new carbon-carbon bond. jk-sci.comorganic-chemistry.org
Iterative Cycles : This sequence can be repeated, or the newly introduced functional groups can be manipulated, allowing for the progressive build-up of a complex carbon skeleton with precisely controlled stereochemistry and functionality. researchgate.net
This modular approach, using bifunctional building blocks like this compound, is highly valued for its efficiency and flexibility in synthesizing libraries of complex molecules for biological screening. researcher.lifeenamine.netresearchgate.net
Table 2: Synthetic Transformations Enabled by the Bifunctional Nature of this compound
| Reactive Site | Reaction Type | Reagents | Product |
|---|---|---|---|
| Hydroxyl Group | Oxidation | PCC, DMP | 1-(1,3-Dithian-2-yl)butan-2-one |
| Hydroxyl Group | Etherification | NaH, R-X | 2-(2-Alkoxybutyl)-1,3-dithiane |
| C-2 of Dithiane | Deprotonation/Alkylation | 1. n-BuLi; 2. R'-X | 2-Alkyl-2-(2-hydroxybutyl)-1,3-dithiane |
| Dithiane Ring | Deprotection (Hydrolysis) | HgCl₂, CaCO₃, aq. CH₃CN | 1-Hydroxy-3-hexanone |
Enabling Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, often drug-like, molecule at a late step in its synthesis. This strategy is highly valuable for rapidly generating analogues of a lead compound for structure-activity relationship studies. The 1,3-dithiane group plays a crucial, albeit often passive, role in enabling LSF strategies.
The key attribute of the 1,3-dithiane moiety in this context is its chemical robustness. It is stable to a wide range of reaction conditions, including many that are employed in modern LSF, such as various catalytic C-H activation/functionalization reactions. organic-chemistry.org A complex molecule containing a this compound unit can undergo selective functionalization at other sites (e.g., remote C-H bonds) without disturbing the masked carbonyl.
Furthermore, the hydroxyl group of the butanol side chain itself serves as a convenient handle for late-stage diversification. It can be readily converted into esters, ethers, or other functional groups, allowing for the exploration of the chemical space around that region of the molecule. The stability of the dithiane ensures that these modifications can be performed without premature cleavage of the protecting group. organic-chemistry.org
In essence, while the dithiane might not be the site of LSF, its presence as a stable, non-reactive placeholder for a carbonyl group allows chemists the freedom to perform complex and sometimes harsh reactions elsewhere on the molecule, securing its role as an enabling functional group in modern synthetic strategies.
Emerging Research Directions and Future Perspectives
Development of Greener and More Sustainable Methodologies for 1,3-Dithiane-2-butanol Synthesis and Deprotection
A significant trend in modern synthetic chemistry is the development of environmentally benign methodologies. This is particularly relevant for the protection/deprotection sequences involving 1,3-dithianes, which traditionally can involve harsh conditions and toxic reagents.
For the synthesis (thioacetalization) of this compound from its parent aldehyde, research has shifted towards using recyclable, solid-acid catalysts and solvent-free conditions. An efficient and environmentally friendly procedure involves the use of catalytic amounts of tungstate (B81510) sulfuric acid (TSA) under solvent-free conditions, which offers excellent yields, short reaction times, and a simple work-up. researchgate.nettandfonline.com Other green catalysts for dithiane formation include perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and copper bis(dodecyl sulfate) [Cu(DS)2], the latter of which can be used in water at room temperature. organic-chemistry.orgscribd.com These methods avoid the use of volatile organic solvents and often feature reusable catalysts, aligning with the principles of green chemistry.
For the deprotection step, which regenerates the carbonyl functionality from this compound, traditional methods often rely on toxic heavy metal salts like mercury(II) chloride. organic-chemistry.orgresearchgate.net Modern research has provided several greener alternatives. One notable method employs a catalytic amount of iodine with 30% aqueous hydrogen peroxide in a micellar system using sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org This protocol is effective, avoids hazardous metals, uses water as the reaction medium, and proceeds under neutral conditions, tolerating a wide range of sensitive functional groups. organic-chemistry.org Other approaches focus on solid-state reactions to minimize solvent waste. Reagents such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been shown to efficiently deprotect dithianes under solvent-free conditions at room temperature. arkat-usa.org
| Process | Greener Reagent/Catalyst | Key Advantages | Conditions |
|---|---|---|---|
| Synthesis | Tungstate Sulfuric Acid (TSA) | Recyclable catalyst, high yield, short reaction time | Solvent-free |
| Synthesis | HClO4-SiO2 | Reusable catalyst, efficient | Solvent-free, room temperature |
| Deprotection | H2O2 / Iodine (catalytic) | Avoids toxic metals, uses water as solvent, neutral pH | Aqueous micellar system (SDS) |
| Deprotection | TBBDA / PBBS | High efficiency, short reaction time | Solvent-free, room temperature |
Integration of this compound in Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. The multi-step sequences involving this compound are well-suited for adaptation to flow systems.
Key steps such as the deprotonation of the C2-proton using strong bases like n-butyllithium are often highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for superior temperature control, minimizing the risk of runaway reactions and improving the safety profile. Subsequent reaction of the generated 2-lithio-1,3-dithiane-2-butanol with an electrophile can be performed in a sequential reactor coil.
Furthermore, automated multi-step synthesis platforms can integrate these steps with in-line purification and analysis. This allows for the rapid generation and modification of molecules derived from this compound, accelerating the discovery of new chemical entities. The confinement of potentially hazardous reagents and intermediates within a closed-loop system is another significant benefit of this approach.
Novel Catalytic Systems for Expanding the Synthetic Scope of this compound
The synthetic utility of this compound is intrinsically linked to the Corey-Seebach reaction, which relies on the generation of a nucleophilic carbanion at the C2 position. organic-chemistry.org While deprotonation with stoichiometric n-butyllithium is the classic method, research is exploring catalytic means to generate this key intermediate under milder conditions.
A recent breakthrough is the development of a photocatalytic, base-free approach to the Corey-Seebach reaction. researchgate.net This method uses a combination of a photocatalyst and a hydrogen atom transfer (HAT) catalyst to generate the dithiane radical, which is then reduced to the desired carbanion. researchgate.net Such a redox-neutral and base-free method dramatically increases the functional group tolerance of the reaction, allowing the 2-lithio derivative of this compound to be coupled with electrophiles that would be incompatible with strong bases like n-butyllithium.
For the synthesis of the dithiane itself, a wide array of novel Lewis and Brønsted acid catalysts have been developed to improve efficiency and chemoselectivity. These include iron catalysts, hafnium trifluoromethanesulfonate, and various acidic ionic liquids, which offer mild conditions and tolerance of sensitive functional groups. organic-chemistry.org
| Transformation | Catalytic System | Significance |
|---|---|---|
| Synthesis (Thioacetalization) | Iron salts, Hafnium triflate, Acidic ionic liquids | Improved chemoselectivity and milder reaction conditions. |
| C2-Anion Generation (Corey-Seebach) | Photoredox / HAT dual catalysis | Avoids strong bases, redox-neutral, expands substrate scope. |
Exploration of Unconventional Reactivity and Transformations
The core reactivity of this compound revolves around the concept of "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is transformed into a potent nucleophile. organic-chemistry.orgquimicaorganica.org While reactions with typical electrophiles like alkyl halides, epoxides, and carbonyl compounds are well-established, current research seeks to uncover novel and unconventional transformations of the 2-lithio-1,3-dithiane intermediate.
One such unconventional reaction is the transformation of 2-alkyl-1,3-dithianes into the corresponding 1,1-difluoromethyl alkanes using reagents like bromine trifluoride (BrF3). organic-chemistry.org This provides a unique pathway to introduce gem-difluoro groups, which are of significant interest in medicinal chemistry.
Another area of exploration involves the reaction of 2-lithio-1,3-dithianes with less conventional electrophiles. For instance, their reaction with nitroarenes can lead to conjugate-addition products, forming new carbon-carbon bonds at the aromatic ring. researchgate.net This type of transformation expands the synthetic utility of dithiane anions beyond simple alkylation or acylation, opening up new avenues for the construction of complex molecular architectures from the this compound scaffold.
Q & A
Basic: What are the primary challenges in synthesizing 1,3-Dithiane-2-butanol with high stereochemical control, and what methodologies address these?
Methodological Answer:
Stereochemical control in 1,3-dithiane derivatives often hinges on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, chiral auxiliaries or asymmetric catalysis can enforce enantioselectivity. Deuterated analogs (e.g., deuterated butanols in ) suggest isotopic labeling as a tool for tracing reaction pathways, which could be adapted to study thioacetal formation mechanisms . Cross-validation using NMR (e.g., NOESY for spatial proton relationships) and chiral HPLC is critical to confirm purity and configuration.
Basic: How should researchers optimize spectroscopic characterization (NMR, IR) for this compound to distinguish it from structurally similar thioacetals?
Methodological Answer:
this compound’s sulfur atoms and hydroxyl group create distinct NMR shifts. Key steps include:
- ¹H NMR : Focus on the -OH proton (broad singlet at δ ~1.5–2.5 ppm) and dithiane ring protons (deshielded due to sulfur’s electronegativity).
- ¹³C NMR : Identify carbons adjacent to sulfur (δ ~30–40 ppm) and the hydroxyl-bearing carbon (δ ~70–80 ppm).
- IR : Confirm hydroxyl stretches (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
Comparative databases like SpectraBase ( ) provide reference spectra for analogous compounds, aiding peak assignment .
Advanced: What strategies mitigate side reactions during this compound’s use as a thioacetal precursor in multistep syntheses?
Methodological Answer:
Key issues include sulfur oxidation or ring-opening under acidic/basic conditions. Mitigation approaches:
- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to prevent nucleophilic attack.
- Condition Screening : Test inert atmospheres (N₂/Ar) and chelating agents to stabilize reactive intermediates.
- In Situ Monitoring : Use LC-MS or ReactIR to detect degradation byproducts early. ’s emphasis on safety and handling (e.g., moisture-free environments) applies here to preserve compound integrity .
Basic: What analytical techniques are most reliable for quantifying trace impurities in this compound?
Methodological Answer:
- GC-MS : Detects volatile impurities (e.g., residual solvents or dithiane byproducts) with high sensitivity.
- HPLC-UV/ELSD : Quantifies non-volatile impurities (e.g., diastereomers).
- Elemental Analysis : Validates sulfur content (~28–30% theoretical for C₄H₈OS₂).
Refer to and ’s purity specifications for deuterated analogs (e.g., >99% GC) as benchmarks .
Advanced: How can isotopic labeling (e.g., deuterium) elucidate the mechanistic role of this compound in asymmetric catalysis?
Methodological Answer:
- Deuterium Exchange Studies : Substitute hydroxyl or dithiane hydrogens with deuterium (e.g., using D₂O or deuterated reagents, as in ) to track hydrogen-bonding or proton-transfer steps .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.
- NMR/ESI-MS : Monitor isotopic incorporation in intermediates.
Data Contradiction Analysis: How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?
Methodological Answer:
Discrepancies may arise from solvent effects or conformational averaging. Steps include:
Re-evaluate Computational Models : Include implicit solvent models (e.g., PCM) in DFT calculations.
Experimental Repetition : Measure dipole moments in varying solvents (e.g., cyclohexane vs. DMSO) using dielectric spectroscopy.
Cross-Technique Validation : Compare with XRD-derived electron density maps.
As per , iterative hypothesis testing and triangulation resolve such contradictions .
Table 1: Key Characterization Techniques for this compound
| Technique | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Stereochemical assignment | δ ~2.5–3.5 ppm (dithiane CH₂) |
| XRD | Crystal structure confirmation | Space group, bond lengths (C-S ~1.8 Å) |
| GC-MS | Purity analysis | Retention time, m/z = [M]⁺ |
| DFT/MD Simulations | Conformational analysis | B3LYP/6-31G*, solvation models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
